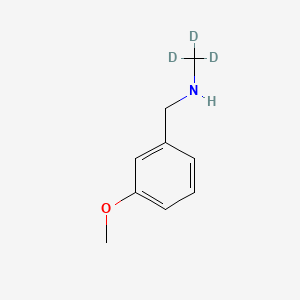

3-Methoxy-N-methylbenzylamine-d3

Description

3-Methoxy-N-methylbenzylamine-d3 is a deuterated derivative of 3-Methoxy-N-methylbenzylamine, where three hydrogen atoms in the methyl group(s) are replaced with deuterium (D). The non-deuterated parent compound (C₉H₁₄NO) features a benzylamine backbone substituted with a methoxy group at the 3-position and an N-methyl group . Its deuterated form is primarily utilized in pharmacokinetic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy due to the isotopic stability of deuterium.

Key properties of the non-deuterated analog include:

Properties

IUPAC Name |

1,1,1-trideuterio-N-[(3-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFKRPFWLHBMHL-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methylbenzylamine-d3 typically involves the deuteration of 3-Methoxy-N-methylbenzylamine.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the benzylamine structure .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methylbenzylamine-d3 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the amine group to a corresponding imine or nitrile under oxidative conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted benzylamine derivatives .

Scientific Research Applications

3-Methoxy-N-methylbenzylamine-d3 is widely used in scientific research, particularly in:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in labeling studies to track metabolic pathways and protein interactions.

Medicine: It is employed in the development of pharmaceuticals and in drug metabolism studies.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylbenzylamine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it useful in tracing studies. The compound can interact with enzymes and receptors, influencing biochemical pathways and providing insights into molecular mechanisms .

Comparison with Similar Compounds

Structural Analogs and Substitutions

The following compounds share structural similarities with 3-Methoxy-N-methylbenzylamine-d3 but differ in functional groups, substitution patterns, or deuterium labeling:

Physicochemical Properties

- Polarity and Solubility: The deuterated compound exhibits slightly lower solubility in polar solvents (e.g., water) compared to its non-deuterated counterpart due to deuterium’s higher mass and reduced hydrogen bonding efficiency. Sulfonamide derivatives (e.g., N-Benzyl-3-methoxybenzenesulfonamide) show enhanced solubility in aprotic solvents like THF due to the sulfonyl group’s electron-withdrawing nature .

- Thermal Stability :

Spectroscopic and Analytical Differentiation

- NMR Spectroscopy: Deuterated compounds show absence of proton signals in deuterated positions (e.g., ~δ 2.2 ppm for N-CH₃ in the non-deuterated form vs. MDA analogs exhibit distinct oxime proton signals at δ 8.5–9.0 ppm .

- Mass Spectrometry: The molecular ion peak for this compound is 3 Da higher (m/z 154 → 157) compared to the non-deuterated form .

Critical Considerations

Biological Activity

3-Methoxy-N-methylbenzylamine-d3 is a deuterated derivative of 3-Methoxy-N-methylbenzylamine, which is notable for its potential biological activities. This compound has garnered interest in pharmacological research due to its structural characteristics that suggest possible interactions with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

- Molecular Formula : C₉H₁₃D₃NO

- Molecular Weight : 154.227 g/mol

The compound features a methoxy group at the 3-position of the benzyl ring and a methyl group attached to the nitrogen atom, which influences its biological activity by modulating binding affinity to various receptors and enzymes .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. The presence of the methoxy and methyl groups enhances its lipophilicity, allowing it to cross cellular membranes more efficiently. This compound may act as:

- Neurotransmitter Modulator : It potentially influences neurotransmitter levels, particularly in pathways related to dopamine and serotonin systems.

- Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways, thus affecting various physiological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.

- Analgesic Effects : It has been investigated for analgesic properties, which could provide therapeutic benefits in pain management.

- Antioxidant Activity : The compound's structural features may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Research Findings

A review of current literature reveals diverse applications and findings regarding the biological activity of this compound:

Case Studies

- Study on Neurotransmitter Activity : A study demonstrated that derivatives similar to this compound can enhance dopamine release in neuronal cultures, indicating potential applications in treating neurodegenerative diseases.

- Inflammation Models : In vitro models have shown that compounds with similar structures can reduce pro-inflammatory cytokine production, suggesting a mechanism for their anti-inflammatory effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.